Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate

Physicochemical profiling Drug-likeness Permeability prediction

Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate (CAS 2222511-74-0) is a heterocyclic small molecule (C12H13N3O2, MW 231.25) that integrates an imidazole-4-carboxylate ethyl ester core with an N1-(2-aminophenyl) substituent. The ortho-amino group introduces hydrogen‑bond donor capacity (HBD = 1, TPSA = 70.14 Ų), which is absent in the common unsubstituted phenyl analog ethyl 1‑phenylimidazole‑4‑carboxylate (HBD = 0, TPSA = 44.12 Ų).

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 2222511-74-0
Cat. No. B2792838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-aminophenyl)imidazole-4-carboxylate
CAS2222511-74-0
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCCOC(=O)C1=CN(C=N1)C2=CC=CC=C2N
InChIInChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-15(8-14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3
InChIKeySCBGIWMKCWTMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate (CAS 2222511-74-0): Physicochemical Identity & Core Scaffold


Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate (CAS 2222511-74-0) is a heterocyclic small molecule (C12H13N3O2, MW 231.25) that integrates an imidazole-4-carboxylate ethyl ester core with an N1-(2-aminophenyl) substituent . The ortho-amino group introduces hydrogen‑bond donor capacity (HBD = 1, TPSA = 70.14 Ų), which is absent in the common unsubstituted phenyl analog ethyl 1‑phenylimidazole‑4‑carboxylate (HBD = 0, TPSA = 44.12 Ų) . Supplier‑certified purity levels reach 98% (HPLC) , and the compound is offered with batch‑specific QC documentation (NMR, HPLC, GC) suitable for procurement in medicinal chemistry and chemical biology workflows.

Why Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate Cannot Be Replaced by Generic Imidazole-4‑carboxylate Esters


Imidazole-4‑carboxylate esters constitute a pharmacologically privileged scaffold, but biological performance is exquisitely sensitive to N1‑aryl substitution [1]. The 2‑aminophenyl group in the title compound imparts measurable differences in polarity (TPSA +26 Ų vs. the unsubstituted phenyl analog), hydrogen‑bond donor count (1 vs. 0), and predicted permeability (LogP 1.63 vs. 2.05) . These differences directly affect aqueous solubility, protein binding, and membrane partitioning [2]. Furthermore, the ortho‑amino group serves as a synthetic diversification node that cannot be replicated by methyl, phenyl, or unsubstituted imidazole-4‑carboxylate building blocks. Therefore, substituting a generic ring‑substituted imidazole-4‑carboxylic acid ethyl ester for the title compound risks altered pharmacokinetics, reduced target engagement, and loss of downstream derivatization potential.

Quantitative Differentiation Evidence for Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate (CAS 2222511-74-0)


Enhanced Polarity and Hydrogen‑Bond Donor Capacity vs. Ethyl 1‑Phenylimidazole‑4‑carboxylate

The headline comparator ethyl 1‑phenylimidazole‑4‑carboxylate (CAS 197079-08-6) lacks the ortho‑amino functionality, resulting in substantially lower topological polar surface area (TPSA 44.12 Ų vs. 70.14 Ų) and zero hydrogen‑bond donors (HBD 0) . The title compound (CAS 2222511-74-0) adds one HBD and a 59% larger TPSA, while reducing LogP from 2.05 to 1.63 . These differences predict superior aqueous solubility and reduced passive membrane permeability, advantages for target classes such as antibacterial enzymes or kinases with solvent‑exposed binding pockets [1].

Physicochemical profiling Drug-likeness Permeability prediction

Ortho‑Amino Group as a Synthetic Diversification Node Absent in N‑Phenyl or N‑Unsubstituted Analogs

The ortho‑amino group of the title compound enables amide coupling, sulfonylation, reductive amination, and diazotization chemistry that is inaccessible with the unsubstituted phenyl analog (CAS 197079-08-6) or the N‑unsubstituted ethyl imidazole-4‑carboxylate (CAS 23785-21-9) . Patent literature confirms that imidazole derivatives bearing ortho‑substituted bis(amine) or amine‑alcohol aryl groups are versatile intermediates for constructing fused heterocyclic systems such as imidazoquinoxalines [1]. Direct comparison: the title compound can yield >10 distinct chemotypes via single‑step derivatization of the aniline nitrogen, whereas the N‑phenyl congener requires harsh electrophilic aromatic substitution conditions that may compromise the imidazole ring .

Medicinal chemistry Library synthesis Click chemistry

Class‑Level Anti‑Tuberculosis Potential of Imidazole‑4‑carboxylic Acid Ethyl Esters

Ring‑substituted‑1H‑imidazole‑4‑carboxylic acid ethyl esters have been validated as a distinct anti‑tuberculosis chemotype [1]. Gupta et al. (2004) demonstrated that ethyl ester analogues 2f and 2h achieved >90% inhibition of drug‑sensitive M. tuberculosis H37Rv at <6.25 μg/mL, with MIC values of 25.0 μg/mL against drug‑resistant strains [1]. While the exact title compound was not included in that study, it belongs to this pharmacophore class and possesses the critical imidazole‑4‑carboxylate ethyl ester motif [2]. By contrast, the methyl ester analog (CAS 282107-71-5) has no publicly reported anti‑TB data, and the unsubstituted ethyl imidazole‑4‑carboxylate (CAS 23785-21-9) lacks the N1‑aryl substitution essential for the reported activity (analogue 2f: R = R₁ = c‑C₅H₉; 2h: R = R₁ = c‑C₆H₁₁) [1].

Anti-tuberculosis Mycobacterium tuberculosis Drug-resistant TB

Fluorescent Metal‑Ion Sensing: Imidazole‑4‑carboxylate as a Privileged Chemosensor Scaffold

Imidazole‑4‑carboxylate derivatives are established fluorescent chemosensors for metal ions [1]. The title compound has been described as a fluorescent probe for metal‑ion detection, leveraging the imidazole nitrogen and ester carbonyl as a bidentate binding site, with the ortho‑amino group potentially enhancing binding affinity and selectivity . Metal‑organic frameworks constructed from 4‑imidazole‑carboxylate ligands exhibit tunable luminescence properties with fluorescence quantum yields varying by up to 2‑fold depending on the metal center [2]. The unsubstituted ethyl imidazole‑4‑carboxylate (CAS 23785-21-9) lacks the extended aromatic system provided by the N‑aryl substituent, which is critical for fluorescence intensity and Stokes shift.

Fluorescent chemosensor Metal ion detection Bioimaging

Distinct Physicochemical Profile vs. Methyl Ester Analog (CAS 282107-71-5)

The methyl ester analog methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate (CAS 282107-71-5, MW 217.22) shares the ortho‑amino group but differs in ester chain length . The ethyl ester of the title compound is predicted to exhibit approximately 0.5–0.7 log units higher lipophilicity than the methyl ester based on the Hansch π‑constant for a methylene group [1]. This translates to an estimated LogP of ~1.6 vs. ~1.0 for the methyl ester . Additionally, ethyl esters generally display slower enzymatic hydrolysis by esterases compared to methyl esters in hepatic microsome assays, offering potential metabolic stability advantages [2].

Ester homologation Lipophilicity Metabolic stability

Higher Purity Certification (98%) vs. Common 95% Building‑Block Grade

The title compound is commercially available at 98% purity (HPLC) with full QC documentation (NMR, HPLC, GC) from Leyan (Product No. 1753684) , while standard building‑block suppliers typically offer the unsubstituted phenyl analog (CAS 197079-08-6) and the unsubstituted ethyl imidazole‑4‑carboxylate at 95% purity . The 3% absolute purity difference reduces the mass of unidentified impurities from ≤50 mg/g (95%) to ≤20 mg/g (98%), a 2.5‑fold reduction . For dose‑response assays and SPR biosensor studies where trace impurities can confound IC₅₀/KD measurements, this purity tier is a procurement‑relevant differentiator.

Quality control Procurement specification Purity benchmarking

Procurement‑Relevant Application Scenarios for Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate (CAS 2222511-74-0)


Medicinal Chemistry: One‑Step Amide Library Synthesis via Ortho‑Amino Group

The ortho‑amino handle enables rapid amide coupling with diverse carboxylic acid building blocks (HATU/DIPEA, DMF, room temperature) to generate focused libraries of imidazole‑4‑carboxylate amides. A single 96‑well plate reaction can produce ≥80 discrete analogs in parallel, a throughput unattainable with the N‑phenyl analog (CAS 197079-08-6) without prior nitration/reduction sequences [1]. This scenario directly leverages the synthetic differentiation established in Section 3, Evidence Item 2.

Anti‑Tuberculosis Lead Optimization: Core Scaffold with Pre‑Validated Pharmacophore

The compound serves as an entry point for structure‑activity relationship studies targeting M. tuberculosis H37Rv, building on the class‑level validation of imidazole‑4‑carboxylic acid ethyl esters which show MIC values of ≤25 μg/mL against drug‑resistant strains . Medicinal chemistry teams can use the title compound as the parent scaffold for systematic N1‑aryl, C2‑alkyl, and ester modifications aimed at improving potency below the 6.25 μg/mL benchmark set by class leaders 2f and 2h .

Chemical Biology: Bifunctional Fluorescent Probe for Metal‑Ion and Protein Labeling

The imidazole‑4‑carboxylate moiety binds transition metal ions (Zn²⁺, Cu²⁺, Fe³⁺) with fluorescence modulation , while the ortho‑amino group permits conjugation to biomolecules via NHS‑ester or isothiocyanate chemistry. This dual functionality enables the construction of targeted metal‑ion sensors for cellular imaging [1], exploiting the extended π‑system of the N‑aryl imidazole for enhanced Stokes shift performance relative to N‑unsubstituted analogs [2].

Process Chemistry: High‑Purity Intermediate for cGMP‑Adjacent Synthesis

The availability of 98% purity grade with full QC documentation (NMR, HPLC, GC) qualifies the compound as a building block for late‑stage functionalization in preclinical candidate synthesis. The reduced impurity burden (≤20 mg/g) minimizes purification costs and avoids carry‑through of unidentified contaminants into toxicology batches, a critical procurement consideration when scaling from discovery to IND‑enabling studies [1].

Quote Request

Request a Quote for Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.